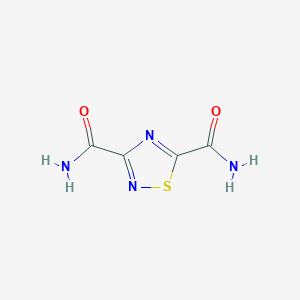
1,2,4-Thiadiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Thiadiazole-3,5-dicarboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with two amide groups at positions 3 and 5, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,2,4-thiadiazole-3,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields the desired thiadiazole ring with the amide groups in the correct positions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,2,4-Thiadiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles such as amines or alcohols replace the amide moiety, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry for the development of new drugs.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of 1,2,4-thiadiazole-3,5-dicarboxamide can act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and corrosion resistance.
Mecanismo De Acción
The mechanism of action of 1,2,4-thiadiazole-3,5-dicarboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, the compound’s ability to form hydrogen bonds and interact with biological membranes enhances its bioavailability and efficacy.
Comparación Con Compuestos Similares
1,2,4-Thiadiazole-3,5-dicarboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this compound has a different substitution pattern on the thiadiazole ring.
1,2,5-Thiadiazole: This isomer has applications in materials science and organic electronics due to its unique electronic properties.
1,2,3-Thiadiazole: This compound is less commonly studied but has shown potential in the development of new pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiadiazole isomers. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92638-77-2 |
|---|---|
Fórmula molecular |
C4H4N4O2S |
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
1,2,4-thiadiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-1(9)3-7-4(2(6)10)11-8-3/h(H2,5,9)(H2,6,10) |
Clave InChI |
IPGLGFHMWHXFDI-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSC(=N1)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


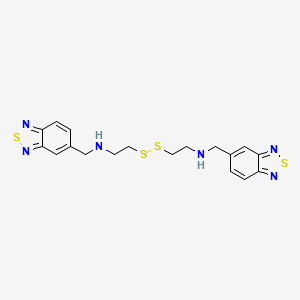
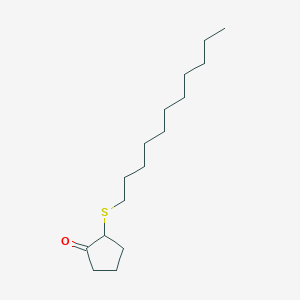
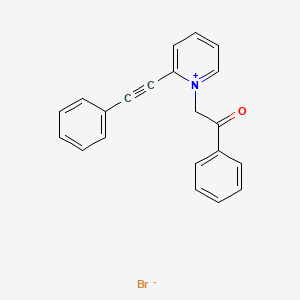

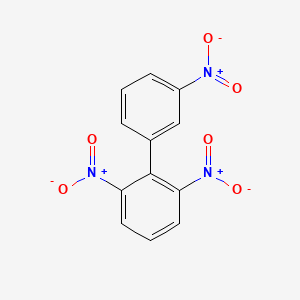
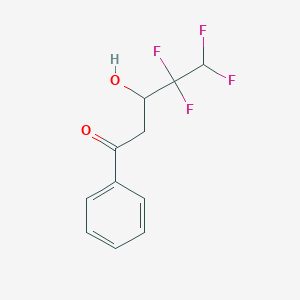


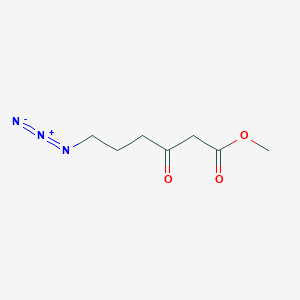

![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
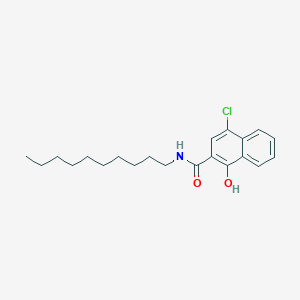
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
